molecular formula C7H6BrNO2 B592535 5-Bromo-2-Carboxy-3-Methylpyridine CAS No. 886365-43-1

5-Bromo-2-Carboxy-3-Methylpyridine

Cat. No. B592535
M. Wt: 216.034
InChI Key: GSOCTKHBFREQCV-UHFFFAOYSA-N
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Patent
US08895571B2

Procedure details

To a solution 5-bromo-3-methylpyridine-2-carboxylic acid (2.6 g, 12 mmol) in N,N-dimethylformamide (20.0 mL) was added potassium carbonate (4.99 g, 36.1 mmol) and methyl iodide (1.50 mL, 24.1 mmol) and the reaction was stirred 80° C. for 40 min. The reaction mixture was partitioned with EtOAc and water. The organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated to afford 2.3 g (83% yield) of the desired product as a yellow solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[C:12](=O)([O-])[O-].[K+].[K+].CI>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:8]([O:10][CH3:12])=[O:9])=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)O)C
Name
Quantity
4.99 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred 80° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned with EtOAc and water
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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